molecular formula C15H12N2O B7536939 1-(Quinolin-8-ylmethyl)pyridin-2-one

1-(Quinolin-8-ylmethyl)pyridin-2-one

Cat. No.: B7536939
M. Wt: 236.27 g/mol
InChI Key: BLKOKLWHKVMQOG-UHFFFAOYSA-N
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Description

1-(Quinolin-8-ylmethyl)pyridin-2-one is a heterocyclic compound comprising a quinoline scaffold linked via a methylene bridge to a pyridin-2-one moiety. The quinoline system is a bicyclic aromatic structure with a nitrogen atom at position 1, while the pyridin-2-one ring introduces a ketone group at position 2. Its synthesis typically involves N-alkylation reactions, such as the coupling of 2-pyridinone with a halogenated quinoline derivative under basic conditions (e.g., KOtBu in THF/DMF) .

Key structural features include:

  • Planarity and Dihedral Angles: The quinoline ring is nearly planar, while the pyridin-2-one ring forms a significant dihedral angle (~85.9°) with the quinoline system, as observed in structurally analogous compounds like 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one .
  • Intermolecular Interactions: Strong hydrogen bonding (C–H⋯O/N) and π–π stacking stabilize the crystal lattice, enhancing thermal stability and influencing solubility .

Properties

IUPAC Name

1-(quinolin-8-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-14-8-1-2-10-17(14)11-13-6-3-5-12-7-4-9-16-15(12)13/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKOKLWHKVMQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Quinolin-8-ylmethyl)pyridin-2-one and related compounds:

Compound Molecular Formula Substituents Dihedral Angle (Quinoline/Pyridinone) Key Interactions Biological Relevance
This compound C₁₅H₁₂N₂O None on quinoline ~85° (estimated from analogs) C–H⋯O, π–π stacking Scaffold for kinase inhibitors
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one C₁₆H₁₃ClN₂O 2-Cl, 8-Me on quinoline 85.93° (experimentally determined) C–H⋯O, C–H⋯N, π–π Antibacterial/antifungal activity
Pyrano[3,2-c]quinoline derivatives Varies (e.g., C₁₅H₁₀N₂O₂) Fused pyran ring N/A (fused ring system) Enhanced π–π interactions Anticancer leads
1-Methyl-2-pyrrolidinone (NMP) C₅H₉NO Cyclic amide N/A Solvent properties, H-bond acceptor Industrial solvent, drug delivery

Key Comparisons :

Substituent Effects: The presence of 2-chloro and 8-methyl groups in 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one increases steric bulk and electron-withdrawing effects compared to the unsubstituted this compound. This enhances intermolecular interactions (e.g., stronger C–H⋯Cl contacts) and may improve binding affinity in biological targets . Pyrano[3,2-c]quinoline derivatives exhibit fused ring systems, which confer rigidity and improved π–π stacking but reduce synthetic accessibility compared to the simpler methylene-linked structure of this compound .

Synthetic Accessibility: this compound is synthesized via straightforward N-alkylation, while pyrano-fused derivatives require multi-step cyclization reactions (e.g., ethoxymethylenemalononitrile-mediated annulation) . The chloro-methyl analog requires halogenated precursors (e.g., 2-chloro-3-(chloromethyl)-8-methylquinoline), increasing synthetic complexity but enabling tailored crystallinity .

Thermodynamic and Solubility Properties: The dihedral angle (~85°) between the quinoline and pyridin-2-one rings in both the parent compound and its chloro-methyl analog reduces conjugation, lowering melting points compared to planar fused systems like pyranoquinolines . The unsubstituted this compound likely has higher solubility in polar solvents due to fewer hydrophobic substituents, whereas the chloro-methyl analog may exhibit better crystallinity for X-ray studies .

Biological Activity: The chloro-methyl derivative has demonstrated antimicrobial activity, attributed to the electron-withdrawing Cl group enhancing interactions with bacterial enzymes .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of the chloro-methyl analog reveals a distorted geometry that may mimic transition states in enzyme-binding pockets, suggesting utility in drug design .
  • Limitations: The unsubstituted this compound lacks functional groups for targeted bioactivity, necessitating further derivatization for therapeutic applications.
  • Future Directions : Hybridizing the pyridin-2-one scaffold with substituents from active analogs (e.g., 2-Cl, 8-Me) could optimize pharmacokinetic properties while retaining synthetic feasibility .

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